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Compound of Interest

Compound Name: Tris-PCz

Cat. No.: B8231135

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vacuum thermal evaporation
parameters for the organic semiconductor material 9,9',9"-triphenyl-9H,9'H,9"H-3,3":6',3"-
tercarbazole, commonly known as Tris-PCz. This material is widely utilized as a hole transport
layer (HTL) and an exciton blocking layer (EBL) in organic light-emitting diodes (OLEDS),
particularly in thermally activated delayed fluorescence (TADF) devices. The following protocols
and data are intended to serve as a guide for the fabrication of high-performance organic
electronic devices.

Material Overview: Tris-PCz

Tris-PCz is a carbazole-based organic molecule with a high triplet energy and good hole
mobility. Its chemical and physical properties make it an excellent candidate for use in
multilayer OLED stacks, contributing to improved device efficiency and longevity.

Key Properties of Tris-PCz:
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Property

Value

Reference

Chemical Name

9,9',9"-triphenyl-9H,9'H,9"H-
3,3"6',3"-tercarbazole

Molecular Formula CsaH3sNs
Molecular Weight 725.88 g/mol
Highest Occupied Molecular
. ~5.7 eV
Orbital (HOMO)
Lowest Unoccupied Molecular
) ~2.4eV
Orbital (LUMO)
Triplet Energy (T1) ~2.87 eV
Glass Transition Temperature
~175°C
(Tg)
Decomposition Temperature
> 400 °C

(Td)

Appearance

White to off-white powder

Vacuum Thermal Evaporation Parameters

The successful deposition of high-quality Tris-PCz thin films is crucial for optimal device

performance. The following table summarizes the key parameters for the vacuum thermal

evaporation of Tris-PCz, compiled from various experimental reports. It is important to note that

the optimal parameters can vary depending on the specific vacuum deposition system, device

architecture, and desired film characteristics.
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Parameter

Recommended
Range

Typical Value

Notes

Base Pressure

10-7 to 10—° Torr

5x 10~7 Torr

A high vacuum is
essential to minimize
contamination from
residual gases,
ensuring a clean
interface and film.

Deposition Rate

0.5-2.0A/s

1.0 A/s

A controlled and

stable deposition rate
is critical for achieving
uniform film thickness

and morphology.

Source Temperature

280 - 350 °C

320 °C

The source
temperature should be
carefully controlled to
achieve the desired
deposition rate without
causing thermal
decomposition of the

material.

Tris-PCz is typically
deposited onto
substrates held at

room temperature.

Substrate Room Temperature Heating the substrate

Temperature (20-25 °C) Room Temperature is generally not
required and may
affect the morphology
of the underlying
layers.

Source-to-Substrate 20-40cm 30 cm This distance

Distance influences the
uniformity of the
deposited film. A
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larger distance
generally improves
uniformity but may
require a higher
source temperature or
lead to lower

deposition rates.

Experimental Protocol: Vacuum Thermal
Evaporation of a Tris-PCz Hole Transport Layer

This protocol outlines the steps for depositing a Tris-PCz thin film as a hole transport layer in
an OLED device using a standard thermal evaporation system.

Materials and Equipment:
» High-purity Tris-PCz powder (>99.5%)
e Substrates (e.g., ITO-coated glass), pre-cleaned

e High-vacuum thermal evaporation system equipped with:

[¢]

Quartz crystal microbalance (QCM) for thickness monitoring

o

Tungsten or tantalum evaporation boat

o

Substrate holder with rotation capabilities
o Shutter
Procedure:

e Substrate Preparation: Thoroughly clean the substrates using a standard procedure (e.g.,
sequential sonication in deionized water, acetone, and isopropanol) and dry them with a
stream of nitrogen gas. Immediately transfer the substrates to the vacuum chamber to
minimize exposure to ambient conditions.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8231135?utm_src=pdf-body
https://www.benchchem.com/product/b8231135?utm_src=pdf-body
https://www.benchchem.com/product/b8231135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8231135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Source Preparation: Fill a clean evaporation boat with a sufficient amount of Tris-PCz
powder. Ensure the boat is securely mounted in the evaporation source holder.

e System Pump-Down: Load the substrates into the substrate holder and pump down the
vacuum chamber to a base pressure of at least 5 x 107 Torr.

o Deposition Process: a. Once the desired base pressure is reached, begin to heat the
evaporation source slowly to outgas the Tris-PCz material. b. Increase the source
temperature until the QCM indicates the desired deposition rate (typically 1.0 A/s). c. Once
the deposition rate is stable, open the shutter to begin depositing the Tris-PCz film onto the
substrates. d. Rotate the substrate holder during deposition to ensure film uniformity. e.
Monitor the film thickness using the QCM. Close the shutter when the desired thickness is
achieved (e.g., 30-50 nm for a typical HTL).

e Cool-Down and Venting: a. Turn off the power to the evaporation source and allow the
system to cool down. b. Once the source has cooled sufficiently, vent the chamber with an
inert gas (e.g., nitrogen) to bring it back to atmospheric pressure.

o Sample Removal: Carefully remove the substrates with the deposited Tris-PCz film for
subsequent layer deposition or device characterization.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the vacuum thermal evaporation process for
depositing a Tris-PCz layer.
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Workflow for Tris-PCz Thermal Evaporation
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Caption: Logical workflow for Tris-PCz deposition.
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This diagram outlines the three main stages of the process: Preparation, Vacuum Process, and
Post-Deposition, highlighting the key steps within each stage.

Conclusion

The parameters and protocols provided in these application notes serve as a starting point for
the successful vacuum thermal evaporation of Tris-PCz thin films. For optimal device
performance, it is recommended that researchers and engineers further refine these
parameters based on their specific equipment and device requirements. Careful control of the
deposition process is paramount to achieving high-quality, uniform films, which are essential for
the fabrication of efficient and stable organic electronic devices.

 To cite this document: BenchChem. [Application Notes and Protocols for Vacuum Thermal
Evaporation of Tris-PCz]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8231135#vacuum-thermal-evaporation-parameters-
for-tris-pcz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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